2-(Piperidin-1-ylsulfonyl)phenylboronic acid
Description
2-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS: 957034-87-6) is a boronic acid derivative featuring a piperidine sulfonyl group at the ortho position of the phenyl ring. This compound is structurally distinct due to the combination of a boronic acid moiety, which enables Suzuki-Miyaura cross-coupling reactions, and a sulfonamide-piperidine group, which may enhance solubility and modulate biological interactions .
Properties
IUPAC Name |
(2-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWGJSCDHDBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656876 | |
| Record name | [2-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-87-6 | |
| Record name | [2-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Piperidin-1-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a boronic acid group with a piperidin-1-ylsulfonyl moiety, which enhances its reactivity and biological profile. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : This compound has been investigated for its role in inhibiting enzymes such as aldo-keto reductase (AKR1C3), which is implicated in cancer progression. Studies show that derivatives of this compound can act as potent inhibitors with selectivity for specific isoforms .
- Cytokine Modulation : It has been shown to enhance the release of immunostimulatory cytokines in immune cell lines, indicating potential applications in immunotherapy .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition of AKR1C3 : A study demonstrated that derivatives of this compound showed significant inhibition of AKR1C3 activity at concentrations below 100 nM, highlighting its potential as a therapeutic agent for prostate and breast cancers .
- Immunological Enhancements : Research indicated that when used as a co-adjuvant with TLR-4 agonists, the compound significantly increased antigen-specific antibody titers, suggesting its utility in enhancing vaccine efficacy .
- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and the sulfonamide group significantly affect the potency and selectivity of the compound against target enzymes .
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
The positional isomerism of the piperidin-1-ylsulfonyl group significantly impacts physicochemical properties and reactivity:
Key Findings :
Derivatives with Additional Functional Groups
Modifications such as methylation or fluorination alter electronic and steric properties:
Key Findings :
Comparison with Non-Sulfonylated Boronic Acids
Simpler boronic acids lack the sulfonamide-piperidine group, leading to divergent applications:
Key Findings :
- Chlorinated analogs exhibit higher reactivity in electrophilic substitution but may suffer from toxicity concerns .
Preparation Methods
Synthesis of 2-Bromo-N-(piperidin-1-ylsulfonyl)benzene
The sulfonamide group is introduced first to avoid boronic acid degradation during subsequent reactions. 2-Bromoaniline reacts with piperidin-1-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) in dichloromethane (DCM) at 0–25°C. This yields 2-bromo-N-(piperidin-1-ylsulfonyl)aniline, which is subsequently deaminated via a diazotization reaction using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) to form 2-bromo-N-(piperidin-1-ylsulfonyl)benzene.
Miyaura Borylation of the Brominated Intermediate
The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative procedure involves:
-
Reactants : 2-bromo-N-(piperidin-1-ylsulfonyl)benzene (1 equiv), B₂pin₂ (1.2 equiv)
-
Catalyst : PdCl₂(dppf) (5 mol%)
-
Base : Potassium acetate (KOAc, 3 equiv)
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Solvent : 1,4-dioxane at 80°C for 12 hours
This reaction affords the pinacol-protected boronate ester, which is hydrolyzed to the boronic acid using hydrochloric acid (HCl) or aqueous sodium hydroxide (NaOH).
Table 1: Representative Conditions for Suzuki-Miyaura Borylation
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Reaction Temperature | 80°C |
| Catalyst Loading | 5 mol% Pd |
| Boron Reagent | B₂pin₂ |
Directed C–H Borylation Using Iridium Catalysis
Direct C–H borylation leverages the directing effect of the sulfonamide group to install the boronic acid moiety regioselectively.
Iridium-Catalyzed Borylation
A mixture of N-(piperidin-1-ylsulfonyl)benzene and B₂pin₂ is treated with an iridium catalyst, such as [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene), and a dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand in anhydrous tetrahydrofuran (THF) at 80°C. The sulfonamide group directs borylation to the ortho position, yielding the protected boronate ester. Acidic hydrolysis with HCl liberates the boronic acid.
Table 2: Key Parameters for Directed C–H Borylation
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Catalyst | [Ir(OMe)(cod)]₂ (3 mol%) |
| Ligand | dtbpy (6 mol%) |
| Reaction Time | 24 hours |
Stepwise Sulfonation and Borylation
This route prioritizes boronic acid installation followed by sulfonamide formation, necessitating protective group strategies.
Synthesis of 2-Boronophenylsulfonyl Chloride
2-Bromophenylboronic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 0°C, yielding 2-boronophenylsulfonyl chloride. The boronic acid group is protected as a neopentyl glycol ester to prevent side reactions during sulfonation.
Piperidine Coupling
The sulfonyl chloride intermediate reacts with piperidine in DCM with TEA as a base. Deprotection of the boronic acid using aqueous HCl completes the synthesis.
Flow Chemistry Applications
Recent advances in flow chemistry enable efficient borylation under controlled conditions. A microreactor system facilitates the bromine–lithium exchange of 2-bromo-N-(piperidin-1-ylsulfonyl)benzene followed by quenching with trimethyl borate (B(OMe)₃). This method reduces side reactions and improves yields (70–80%) compared to batch processes.
Comparative Analysis of Synthesis Routes
Table 3: Comparison of Preparation Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 60–75% | High regioselectivity | Requires brominated precursor |
| Directed C–H Borylation | 50–65% | Atom-economic, no pre-functionalization | Sensitive to directing groups |
| Stepwise Sulfonation | 40–55% | Flexible protective group use | Multiple steps, lower yields |
| Flow Chemistry | 70–80% | Rapid, high efficiency | Specialized equipment required |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(Piperidin-1-ylsulfonyl)phenylboronic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonylation of a phenylboronic acid precursor with piperidine derivatives. Key steps include:
- Amination-Reduction Reactions : Starting from (2-formylphenyl)boronic acid, intermediates like benzoxaboroles may form, requiring controlled reduction to avoid byproducts (e.g., unsubstituted benzoxaborole) .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) and temperatures below 80°C minimize boroxin formation. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Avoid silica gel chromatography due to irreversible boronic acid binding; use recrystallization or size-exclusion chromatography .
Q. What purification challenges are associated with this compound, and how can they be addressed?
- Methodological Answer :
- Irreversible Silica Binding : Replace silica-based purification with recrystallization (e.g., using ethanol/water mixtures) .
- Boroxin Formation : Store the compound at low temperatures (<4°C) in anhydrous solvents (e.g., THF) to prevent dehydration .
- Byproduct Mitigation : Optimize stoichiometry of piperidine sulfonylation reagents to reduce unreacted intermediates .
Q. How is this compound utilized in cross-coupling reactions?
- Methodological Answer : The boronic acid group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio to substrate enhances coupling efficiency .
- Base Optimization : Use Na₂CO₃ or CsF in aqueous/organic biphasic systems (e.g., DME/H₂O) to stabilize the boronate intermediate .
Advanced Research Questions
Q. How does the sulfonyl-piperidine moiety influence the compound’s supramolecular structure and reactivity?
- Methodological Answer :
- Crystal Packing : X-ray studies reveal weak C–H···O and C–H···π interactions, forming layered structures. Hirshfeld surface analysis quantifies these interactions, guiding crystal engineering .
- Electronic Effects : The sulfonyl group withdraws electron density, enhancing boronic acid’s Lewis acidity. This increases binding affinity for diols (e.g., saccharides) in physiological pH conditions .
Q. Can this compound act as a switchable ionophore in lipid bilayers, and what experimental designs validate this?
- Methodological Answer :
- Mechanism : The boronic acid binds fructose (1:2 stoichiometry), inducing conformational changes in cholate-boronic acid conjugates. This creates ion channels detectable via planar bilayer conductance assays .
- Validation : Use fluorescence quenching assays with pH-sensitive dyes (e.g., 8-hydroxypyrene-1,3,6-trisulfonate) to monitor ion transport efficiency in liposomes .
Q. How does deborylthiolation reactivity compare between this compound and its structural analogs?
- Methodological Answer :
- Substrate Scope : Bulky substituents (e.g., piperidinylsulfonyl) slow deborylthiolation rates compared to unsubstituted phenylboronic acids. Kinetic studies using thiols (e.g., PhSH) and Cu(I) catalysts quantify reactivity differences .
- Competitive Experiments : Co-react this compound with β-styrylboronic acid; monitor product ratios via GC-MS to assess steric/electronic effects .
Q. What strategies resolve contradictions in reported yields for its synthesis?
- Methodological Answer :
- Reproducibility Checks : Standardize starting material purity (e.g., ≥95% piperidine sulfonyl chloride) and reaction scales (<5 mmol) .
- Byproduct Analysis : Use ¹H NMR to quantify benzoxaborole byproducts; adjust reductant (e.g., NaBH₄) concentrations to suppress their formation .
Q. How do structural analogs (e.g., 3-(Piperidin-1-ylsulfonyl)phenylboronic acid) differ in biological activity?
- Methodological Answer :
- Comparative SAR Studies : Test analogs in saccharide-binding assays (e.g., fluorescence polarization with alizarin red S) to correlate substituent position with binding constants .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to diol binding, highlighting positional effects of the sulfonyl-piperidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
